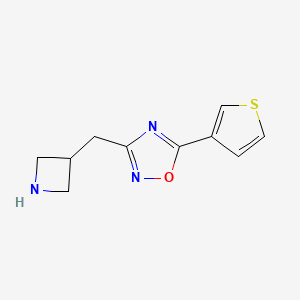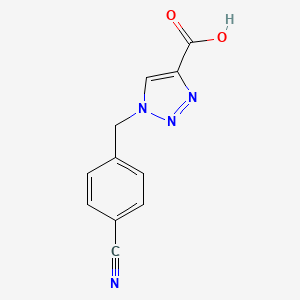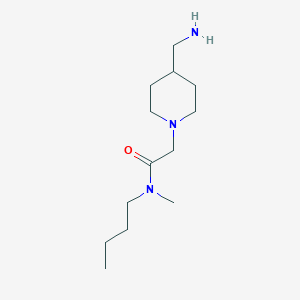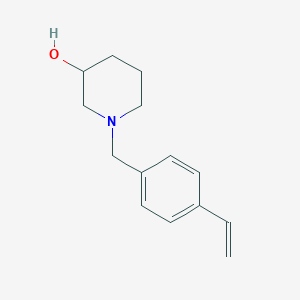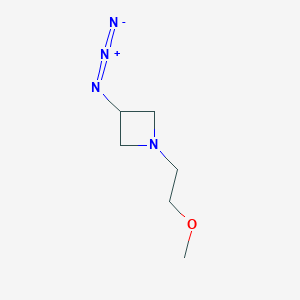
1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine
Übersicht
Beschreibung
The compound “1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine and its derivatives play a significant role in chemical synthesis, showcasing their reactivity and application in the formation of complex molecules. For instance, catalyst-free reactions of 2-fluoropyridine with amines, including those related to the pyrrolidine class, demonstrate the potential for creating diverse N-(pyridin-2-yl) derivatives. These reactions underline the compound's utility in synthesizing novel pyrrolidine derivatives, which are crucial for further chemical transformations and the development of pharmacologically active molecules (Abel et al., 2015).
Intermediate in Medicinal Chemistry
The synthesis of pyrrolidine derivatives, including those derived from this compound, is a critical step in the development of new therapeutic agents. A study describes the synthesis of antibacterial cyanopyridine derivatives, indicating the compound's role as an intermediate in creating new molecules with potential antibacterial properties. Such compounds have been evaluated against a variety of bacterial strains, showcasing their importance in the discovery and development of new antibiotics (Bogdanowicz et al., 2013).
Material Science and Conductive Polymers
Pyrrolidine derivatives, including those derived from this compound, are foundational for creating conductive polymers. Polypyrroles, a class of conductive polymers, are highlighted for their stability and flexibility. These materials find applications in various technological areas, including electronics and materials science, pointing to the broader implications of the compound in research beyond medicinal chemistry (Anderson & Liu, 2000).
Hydrogen Bond Basicity and Structural Studies
The investigation of hydrogen bond basicity and structural characterization of pyrrolidine and its derivatives provides deep insights into their chemical properties and reactivity. Understanding the hydrogen-bonding capabilities of these compounds is essential for their application in synthesis and drug design, offering a pathway to tailor molecular interactions for specific outcomes (Graton et al., 2001).
Wirkmechanismus
Target of action
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds .
Biochemical pathways
Compounds with a pyrrolidine structure have been found to interact with various biological targets and pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Eigenschaften
IUPAC Name |
1-(2-fluoropyridin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-9-5-8(1-3-12-9)13-4-2-7(11)6-13/h1,3,5,7H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHEMPPUIVTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





